Dichlorosilylen

Übersicht

Beschreibung

Dichlorosilylene, also known as trichlorosilane, is a chemical compound with the formula HSiCl₃. It is a colorless, volatile liquid that is highly reactive and used extensively in the production of high-purity silicon and various silicon-based compounds. Trichlorosilane is a key intermediate in the semiconductor industry and plays a crucial role in the manufacturing of silicon wafers and photovoltaic cells.

Wissenschaftliche Forschungsanwendungen

Trichlorosilane has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reducing agent in organic synthesis.

Biology: Trichlorosilane-modified surfaces are used in biochip technology and biosensors.

Medicine: It is used in the production of silicon-based materials for medical devices and implants.

Industry: Trichlorosilane is a key raw material in the production of high-purity silicon for semiconductors and solar cells. .

Wirkmechanismus

Target of Action

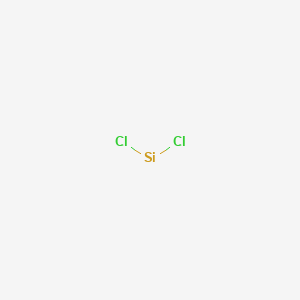

Dichlorosilylene, also known as silicon dichloride or silicon chloride hydride, primarily targets the divalent silicon center . The reactivity of dichlorosilylene is governed by the substituents at this center .

Mode of Action

Dichlorosilylene exhibits ambiphilic behavior, similar to carbenes . It manifests dual-type reactivity:

- Electrophilic : As electron pair acceptors, the acceptor orbital is a silicon 3p-orbital (Lewis acid reactivity) .

- Nucleophilic : As electron pair donors, the donor orbital is a silicon lone pair n-orbital (Lewis base reactivity) .

Biochemical Pathways

The biochemical pathways of dichlorosilylene involve the interaction of the compound with its targets, leading to various reactions. For instance, dichlorosilylene can undergo reactions involving the attack of the vacant p-orbital of the silicon center by a Lewis basic reagent .

Pharmacokinetics

It’s important to note that the compound’s reactivity is influenced by the substituents at the divalent silicon center .

Result of Action

The result of dichlorosilylene’s action depends on its interaction with its targets. For example, it can lead to the formation of novel unsaturated four-membered ring disilene .

Action Environment

The action of dichlorosilylene is influenced by environmental factors. For instance, σ-electron-withdrawing substituents (such as halogens) promote preferentially electrophilic behavior of silylenes, whereas π-electron-donating groups (such as amino-substituents) favor nucleophilic reactivity of silylenes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trichlorosilane is typically synthesized through the reaction of silicon with hydrogen chloride gas. The reaction is carried out at elevated temperatures, usually around 300°C, in the presence of a catalyst such as copper: [ \text{Si} + 3 \text{HCl} \rightarrow \text{HSiCl}_3 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, trichlorosilane is produced in large quantities using fluidized bed reactors. Silicon is reacted with hydrogen chloride gas in the presence of a catalyst, and the resulting trichlorosilane is purified through distillation to remove impurities. This high-purity trichlorosilane is then used in the production of polycrystalline silicon for the semiconductor and solar industries .

Analyse Chemischer Reaktionen

Types of Reactions: Trichlorosilane undergoes various chemical reactions, including:

Reduction: Trichlorosilane can be reduced to silane (SiH₄) using lithium aluminium hydride: [ \text{HSiCl}_3 + \text{LiAlH}_4 \rightarrow \text{SiH}_4 + \text{LiCl} + \text{AlCl}_3 ]

Hydrolysis: Trichlorosilane reacts with water to form silicon dioxide and hydrochloric acid: [ \text{HSiCl}_3 + 2 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 3 \text{HCl} ]

Alcoholysis: Trichlorosilane reacts with alcohols to form alkoxysilanes and hydrochloric acid: [ \text{HSiCl}_3 + 3 \text{ROH} \rightarrow \text{HSi(OR)}_3 + 3 \text{HCl} ]

Common Reagents and Conditions: Common reagents used in reactions with trichlorosilane include lithium aluminium hydride for reduction, water for hydrolysis, and alcohols for alcoholysis. These reactions are typically carried out under controlled conditions to ensure safety and efficiency.

Major Products: The major products formed from these reactions include silane, silicon dioxide, alkoxysilanes, and hydrochloric acid .

Vergleich Mit ähnlichen Verbindungen

Trichlorosilane can be compared with other silicon hydrides and chlorosilanes:

Silane (SiH₄): A simpler silicon hydride used in the semiconductor industry.

Tetrachlorosilane (SiCl₄): A chlorosilane used in the production of fumed silica and as a precursor for silicon-based materials.

Dichlorosilane (H₂SiCl₂): Another chlorosilane used in the production of high-purity silicon and silicon-based compounds.

Uniqueness: Trichlorosilane is unique due to its combination of silicon, hydrogen, and chlorine atoms, which gives it distinct reactivity and versatility in various chemical processes. Its ability to serve as a precursor for high-purity silicon and its applications in both the semiconductor and solar industries highlight its importance .

Eigenschaften

InChI |

InChI=1S/Cl2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGIEFFCMBQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052082 | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4109-96-0, 13569-32-9 | |

| Record name | Dichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1217276.png)

![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)